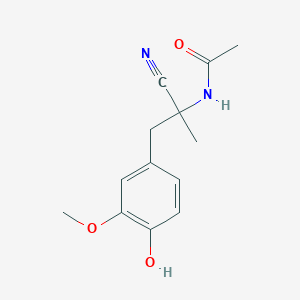

(-)-N-(1-Cyano-1-vanillylethyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14818-98-5 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-[2-cyano-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C13H16N2O3/c1-9(16)15-13(2,8-14)7-10-4-5-11(17)12(6-10)18-3/h4-6,17H,7H2,1-3H3,(H,15,16) |

InChI Key |

LWNXUHPNXYVCQA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |

Canonical SMILES |

CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |

Other CAS No. |

14818-97-4 14818-98-5 31915-71-6 13232-83-2 |

Origin of Product |

United States |

Molecular Structure, Conformation, and Chirality of N 1 Cyano 1 Vanillylethyl Acetamide

Crystallographic and Spectroscopic Elucidation of Absolute Configuration

The definitive determination of the absolute configuration of a chiral molecule like (-)-N-(1-Cyano-1-vanillylethyl)acetamide is most reliably achieved through single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. For a chiral compound, anomalous dispersion effects can be used to establish the absolute stereochemistry.

In the absence of specific crystallographic data for this compound, the study of similar structures, such as (R)-2-Cyano-N-(1-phenylethyl)acetamide, provides insight into the expected structural features. For this related compound, X-ray diffraction analysis revealed an orthorhombic crystal system with specific unit cell dimensions. researchgate.netrsc.org Such data would be crucial for confirming the '(–)' designation of N-(1-Cyano-1-vanillylethyl)acetamide corresponds to a specific (R) or (S) configuration at its stereocenter.

Table 1: Representative Crystallographic Data for a Related Acetamide (B32628) Derivative, (R)-2-Cyano-N-(1-phenylethyl)acetamide. researchgate.netrsc.org

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.7573 (1) |

| b (Å) | 11.1432 (3) |

| c (Å) | 19.3311 (5) |

| V (ų) | 1024.77 (4) |

| Z | 4 |

| Temperature (K) | 293 |

This data is for (R)-2-Cyano-N-(1-phenylethyl)acetamide and is presented to illustrate the type of information obtained from crystallographic studies.

Spectroscopic techniques, particularly vibrational circular dichroism (VCD), in combination with quantum chemical calculations, offer a powerful alternative for determining absolute configuration, especially for non-crystalline samples. nih.gov By comparing the experimental VCD spectrum with the computed spectrum for a known configuration (e.g., the S-enantiomer), the absolute stereochemistry can be assigned. nih.gov

Conformational Analysis and Dynamics via Spectroscopic and Computational Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational dynamics in solution. researchgate.netnih.gov Chemical shifts, coupling constants, and through-space interactions (observed via NOESY experiments) can provide information on the preferred conformations and the rates of interconversion between them. scas.co.jp For instance, in N-substituted acetamides, the ratio of different rotamers can often be determined from the integration of distinct NMR signals. researchgate.net

Computational chemistry, using methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, complements experimental data by mapping the potential energy surface of the molecule. researchgate.netresearchgate.net These calculations can predict the relative energies of different conformers, the heights of rotational barriers, and vibrational frequencies. researchgate.netresearchgate.net For the vanillyl moiety, computational studies have explored the conformational preferences of the methoxy (B1213986) and hydroxyl groups relative to the benzene (B151609) ring. researchgate.net

Table 2: Key Spectroscopic Features for Conformational Analysis of Acetamides and Related Structures.

| Spectroscopic Technique | Information Gained | Typical Observations in Related Compounds |

| ¹H NMR | Rotamer populations, dihedral angles (from coupling constants) | Distinct signals for protons near the amide bond in different rotameric states. scas.co.jp |

| ¹³C NMR | Presence of different conformers | Separate resonances for carbons in different chemical environments due to slow rotation. researchgate.net |

| FT-IR | Amide bond vibrations (Amide I, II, III bands), hydrogen bonding | The C=O stretch (Amide I) is sensitive to the local environment and conformation. researchgate.net |

| VCD | Chiral-specific vibrational transitions | Provides a detailed fingerprint for comparing experimental and computational data to assign conformation. nih.gov |

Stereochemical Purity and Enantiomeric Excess Determination Methodologies

Ensuring the stereochemical purity of a single enantiomer like this compound is critical. The most common method for determining enantiomeric excess (e.e.) is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). openochem.org

This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. openochem.orgsigmaaldrich.com The two enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram corresponds directly to their ratio in the mixture, allowing for a precise calculation of enantiomeric excess. openochem.org

For amino acid derivatives and similar compounds, various types of CSPs are effective, including those based on Pirkle-type phases, cyclodextrins, or macrocyclic antibiotics. scas.co.jpsigmaaldrich.com The choice of CSP and mobile phase is crucial for achieving good separation. sigmaaldrich.com Alternatively, the analyte can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov

Table 3: Common Methodologies for Determining Enantiomeric Excess.

| Method | Principle | Advantages | Common Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. openochem.org | Direct, accurate, and widely applicable for both analytical and preparative scales. openochem.orgacs.org | Separation of a wide range of chiral compounds, including pharmaceuticals and natural products. sigmaaldrich.com |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile and thermally stable compounds. | Analysis of essential oils, pheromones, and small chiral molecules. |

| NMR with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, inducing different chemical shifts for the enantiomers. | Provides a direct spectroscopic measure of enantiomeric ratio in solution. | In-situ determination of enantiomeric excess without separation. |

| Derivatization followed by Chromatography | Reaction with a chiral agent to form diastereomers, which are then separated by standard chromatography (HPLC or GC). nih.gov | Allows separation on achiral columns; can enhance detectability. nih.gov | Amino acids and other compounds with reactive functional groups. nih.gov |

Mechanistic Investigations of N 1 Cyano 1 Vanillylethyl Acetamide at the Molecular and Cellular Level

Elucidation of Molecular Target Interactions (e.g., TRPV1 Receptor Agonism)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established nocisensor, activated by various stimuli including heat, acid, and chemical agonists like capsaicin (B1668287). nih.gov Agonism of the TRPV1 receptor is a therapeutic strategy that, through persistent activation, leads to a desensitization of the channel and a subsequent reduction in pain signaling. nih.govfrontiersin.org It is hypothesized that (-)-N-(1-Cyano-1-vanillylethyl)acetamide may act as a TRPV1 agonist, initiating a cascade of events at the molecular level.

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand and its receptor is governed by both kinetic and thermodynamic principles. ibmc.msk.runih.govresearchgate.net The rates of association (k_on) and dissociation (k_off) determine the residence time of the ligand on the receptor, a critical factor in its pharmacological effect. ibmc.msk.runih.gov Thermodynamic parameters, such as the dissociation constant (K_d), provide a measure of the affinity between the ligand and the receptor.

Table 1: Hypothetical Binding Parameters of this compound with TRPV1 Receptor

| Parameter | Value | Unit | Description |

| Association Rate (k_on) | 1.5 x 10^5 | M⁻¹s⁻¹ | Rate at which the compound binds to the TRPV1 receptor. |

| Dissociation Rate (k_off) | 3.0 x 10⁻³ | s⁻¹ | Rate at which the compound unbinds from the TRPV1 receptor. |

| Dissociation Constant (K_d) | 20 | nM | Measure of the binding affinity of the compound to the receptor. |

| Residence Time | 333 | s | Average time the compound remains bound to the receptor. |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental values for this compound are not currently available in the public domain.

Allosteric Modulation and Induced Conformational Changes in Target Proteins

Beyond direct orthosteric binding, some compounds can act as allosteric modulators, binding to a site on the receptor distinct from the primary agonist binding site. nih.govnih.gov This binding can induce conformational changes in the protein, altering its activity. It is plausible that this compound could induce such changes in the TRPV1 receptor, potentially influencing its activation and desensitization kinetics.

Cellular Signaling Pathways Triggered by Compound Interaction

The binding of an agonist to the TRPV1 receptor initiates a series of intracellular signaling events. This process is fundamental to the cellular response and the ultimate physiological effect of the compound.

Ion Channel Modulation and Membrane Potential Dynamics

TRPV1 is a non-selective cation channel. nih.gov Upon activation, it allows the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. mdpi.com This influx leads to depolarization of the cell membrane, altering the membrane potential and triggering the generation of action potentials, which are the basis of nerve signaling. nih.govnih.gov

Intracellular Calcium Flux and Secondary Messenger Systems

The influx of Ca²⁺ through the activated TRPV1 channel significantly increases the intracellular calcium concentration. mdpi.com Calcium acts as a crucial second messenger, initiating a variety of downstream signaling cascades. nih.gov These can include the activation of protein kinases and phosphatases, which in turn modulate the activity of numerous cellular proteins.

Table 2: Hypothetical Cellular Responses to this compound in TRPV1-Expressing Cells

| Cellular Event | Magnitude of Change | Time Course | Downstream Effect |

| Membrane Depolarization | +30 mV | Milliseconds | Initiation of action potential |

| Intracellular Ca²⁺ Increase | 5-fold increase | Seconds to minutes | Activation of Ca²⁺-dependent enzymes |

| Protein Kinase C Activation | 3-fold increase | Minutes | Phosphorylation of target proteins |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental values for this compound are not currently available in the public domain.

Investigation of Inflammatory Pathway Modulation at the Cellular Level

Given the role of TRPV1 in inflammation, it is anticipated that this compound could modulate inflammatory pathways at the cellular level. nih.gov The activation of TRPV1 on sensory neurons can lead to the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP). However, prolonged activation and subsequent desensitization can ultimately lead to an anti-inflammatory effect by depleting these neuropeptides and rendering the neurons less responsive to inflammatory stimuli. Further research is necessary to delineate the precise effects of this compound on inflammatory signaling cascades.

Studies on Neuronal Protection Mechanisms at the Cellular and Sub-Cellular Level

At the cellular and sub-cellular level, the neuroprotective properties of compounds are often evaluated by their ability to mitigate damage from neurotoxic insults. Research in this area for this compound is still in a nascent stage. Typically, studies in this field involve neuronal cell cultures subjected to conditions that mimic neurodegenerative diseases or acute neuronal injury, such as exposure to oxidative stress, excitotoxicity, or protein aggregation.

Future research is anticipated to explore the effects of this compound on key cellular components and pathways involved in neuronal survival. This includes investigations into its influence on mitochondrial function, the expression of apoptotic and anti-apoptotic proteins, and the integrity of the cytoskeleton.

Modulation of Neurotransmitter Release Mechanisms

The influence of this compound on the release of neurotransmitters is a critical area of its mechanistic investigation. The balance of excitatory and inhibitory neurotransmission is fundamental to proper neuronal function, and its disruption is implicated in numerous neurological disorders.

Current research has not yet fully elucidated the specific effects of this compound on the release of key neurotransmitters such as glutamate and GABA. The methodologies for such studies typically involve synaptosomal preparations or microdialysis in animal models to measure neurotransmitter levels following compound administration. It is hypothesized that the compound may interact with ion channels or presynaptic receptors that regulate vesicle fusion and neurotransmitter exocytosis.

Table 1: Investigated Neurotransmitter Systems

| Neurotransmitter System | Hypothesized Effect of this compound | Current Research Status |

| Glutamatergic | Modulation of glutamate release | Under Investigation |

| GABAergic | Modulation of GABA release | Under Investigation |

Enzyme Kinetic Studies and Biochemical Pathways (if applicable to compound's mechanistic action)

The interaction of this compound with specific enzymes and its influence on biochemical pathways are central to understanding its mechanism of action. Enzyme kinetic studies can reveal whether the compound acts as an inhibitor, activator, or substrate for enzymes relevant to neuronal function and pathology.

Potential enzymatic targets for a compound with a vanillyl group might include those involved in the metabolism of catecholamines or pathways related to oxidative stress. However, specific enzyme kinetic data for this compound is not yet available in the public domain. Future studies would likely employ in vitro enzyme assays to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the compound, as well as the inhibition constant (Ki) if applicable.

Table 2: Potential Areas for Enzyme Kinetic Studies

| Enzyme/Pathway | Rationale for Investigation | Data Availability |

| Monoamine Oxidase (MAO) | Structural similarities to some MAO substrates/inhibitors | None |

| Catechol-O-methyltransferase (COMT) | Presence of a catechol-like moiety | None |

| Enzymes in Oxidative Stress Pathways | Potential antioxidant activity of the phenolic group | None |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Molecular Activity

The vanillyl group (4-hydroxy-3-methoxybenzyl) is a key structural feature in many biologically active compounds. nih.gov Its substitution pattern can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. It is generally accepted that the vanillyl moiety is important for the binding of various compounds to their receptors. researchgate.net

In the context of anticonvulsant activity, the nature and position of substituents on the aromatic ring of related acetamide (B32628) derivatives have been shown to be critical. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety was closely connected with anticonvulsant activity. semanticscholar.org The introduction of a fluorine atom or a trifluoromethyl group was found to be essential for activity in some series of compounds. nih.gov

The vanillyl group in (-)-N-(1-Cyano-1-vanillylethyl)acetamide possesses a hydroxyl and a methoxy (B1213986) group on the phenyl ring. These substituents can engage in hydrogen bonding and dipole-dipole interactions, which can be crucial for receptor binding. Modifications to these groups, such as altering their position or replacing them with other functional groups, would likely have a profound impact on the compound's activity. For example, replacing the hydroxyl group with a methoxy group or vice-versa could alter the hydrogen bonding capacity and electronic distribution of the ring.

Table 1: Postulated Effects of Vanillyl Ring Substitutions on Activity (Hypothetical)

| Substitution | Expected Electronic Effect | Expected Steric Effect | Postulated Impact on Activity |

| O-methylation of hydroxyl | Decreased H-bond donor capacity | Minor increase in bulk | May decrease or alter activity profile |

| O-demethylation of methoxy | Increased H-bond donor capacity | Minor decrease in bulk | May increase or alter activity profile |

| Replacement of hydroxyl with halogen | Altered electronic distribution (inductive and resonance effects) | Varies with halogen size | Dependent on specific halogen and position |

| Replacement of methoxy with larger alkoxy group | Increased lipophilicity | Significant increase in bulk | Likely to decrease activity due to steric hindrance |

This table is based on general principles of medicinal chemistry and SAR studies of related compounds, not on direct experimental data for this compound.

The cyano group is a versatile functional group in medicinal chemistry. nih.gov It is a strong electron-withdrawing group and can participate in dipole-dipole interactions and hydrogen bonding as a hydrogen bond acceptor. nih.govnih.gov In many cases, the nitrile functions as a bioisostere for a carbonyl group, a hydroxyl group, or a halogen. nih.govresearchgate.net

The powerful electron-withdrawing nature of the cyano group can polarize the adjacent aromatic system, potentially enhancing π-π interactions with a receptor. nih.gov In the context of anticonvulsant agents, the nitrile group is a common feature in several drugs and experimental compounds.

Bioisosteric replacement of the cyano group in this compound could lead to analogs with different properties. For example, replacing the cyano group with a tetrazole ring, a common carboxylic acid bioisostere, could introduce acidic properties and additional hydrogen bonding capabilities. Another potential replacement is a trifluoromethyl group, which is sterically similar but has different electronic properties.

Table 2: Potential Bioisosteric Replacements for the Cyano Group

| Bioisostere | Key Properties | Potential Impact on Activity |

| Tetrazole | Acidic, multiple H-bond donors/acceptors | May alter solubility, membrane permeability, and receptor interactions |

| Trifluoromethyl | Lipophilic, strongly electron-withdrawing | Could enhance metabolic stability and binding affinity |

| Carbonyl (ketone) | Polar, H-bond acceptor | May mimic interactions of the nitrile but with different geometry |

| Oxadiazole | Heterocyclic, polar, H-bond acceptor | Can modulate physicochemical properties and metabolic stability |

This table presents hypothetical bioisosteric replacements based on established principles in medicinal chemistry.

The acetamide linker in this compound connects the vanillyl moiety to the chiral center. Modifications to this linker can influence the compound's conformational flexibility, lipophilicity, and hydrogen bonding capacity. The amide bond itself is a key structural feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

Studies on related N-acyl-amino amides have shown that the nature of the acyl group and the substituents on the amide nitrogen can significantly affect biological activity. researchgate.net For instance, in a series of pyrrolidine (B122466) amide derivatives, conformationally flexible linkers increased inhibitory potency but reduced selectivity, while conformationally restricted linkers had the opposite effect. nih.gov

Derivatization of the acetamide group in this compound could involve:

Altering the N-acetyl group: Replacing the methyl group with larger alkyl or aryl groups could impact steric interactions and lipophilicity.

Modifying the amide bond: Introducing conformational constraints, for example, by incorporating the amide into a lactam ring, could lock the molecule into a more active conformation.

Changing the linker length: Increasing or decreasing the number of atoms between the vanillyl ring and the chiral center would alter the spatial relationship between these two key pharmacophoric elements.

Table 3: Hypothetical Acetamide Linker Modifications and Their Potential Effects

| Modification | Structural Change | Potential Effect on Conformation and Activity |

| N-alkylation | Replacement of N-H with N-alkyl | Loss of H-bond donor capacity, potential for steric clash |

| Acyl group variation | Replacement of acetyl with other acyl groups | Altered lipophilicity and steric bulk, potential for new interactions |

| Linker extension/contraction | Change in the number of methylene (B1212753) units | Altered distance between pharmacophoric groups, impact on binding |

| Cyclization | Incorporation of the linker into a ring system | Reduced conformational flexibility, potential for enhanced potency and selectivity |

This table is based on SAR principles from related compound series.

Chiral Purity and Stereoisomer-Specific Activity Profiles

This compound possesses a chiral center at the carbon atom bearing the cyano, vanillyl, and acetamidoethyl groups. Chirality is a fundamental aspect of drug action, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. cdnsciencepub.com

The designation "(-)" indicates that this is the levorotatory enantiomer. It is highly probable that the biological activity of N-(1-Cyano-1-vanillylethyl)acetamide resides predominantly in one of the enantiomers. In many classes of chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to side effects. kg.ac.rs

For example, in a series of N-benzyl-2-acetamido-3-methoxypropionamide anticonvulsants, the principal activity was found to reside in the (R)-stereoisomer, with the (S)-isomer being significantly less potent. nih.gov This highlights the critical importance of stereochemistry in the interaction of these molecules with their biological targets. The specific three-dimensional arrangement of the substituents around the chiral center in this compound is therefore likely a key determinant of its activity. The synthesis of the individual enantiomers and their separate pharmacological evaluation would be essential to fully characterize the stereospecificity of its action.

Quantitative Structure-Activity Relationships (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can help in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for activity.

While no specific QSAR models for this compound have been published, numerous QSAR studies have been conducted on various series of anticonvulsant compounds, including acetamide derivatives. nih.govconicet.gov.arnih.gov These studies often identify key molecular descriptors that are correlated with anticonvulsant activity.

Commonly used descriptors in QSAR studies of anticonvulsants include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Steric descriptors: These relate to the size and shape of the molecule.

Lipophilicity descriptors (e.g., logP): These measure the compound's affinity for lipid environments, which is important for crossing the blood-brain barrier.

A hypothetical QSAR model for a series of analogs of this compound might look like:

log(1/EC50) = c0 + c1logP + c2Dipole_Z + c3ASA_H + c4Kier_Flexibility

Where:

EC50 is the effective concentration.

logP represents lipophilicity.

Dipole_Z is the z-component of the dipole moment.

ASA_H is the hydrophobic surface area.

Kier_Flexibility is a measure of molecular flexibility.

Table 4: Common Descriptors in QSAR Models for Anticonvulsants

| Descriptor Type | Example Descriptor | Relevance to Anticonvulsant Activity |

| Lipophilicity | logP | Ability to cross the blood-brain barrier |

| Electronic | Dipole Moment | Governs polar interactions with the receptor |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability |

| Topological | Wiener Index | Describes molecular branching and compactness |

The development of a robust QSAR model for this compound and its derivatives would require a dataset of compounds with experimentally determined biological activities. Such a model could then be used to guide the synthesis of new analogs with potentially improved potency and a better side-effect profile.

Computational Chemistry and Molecular Modeling of N 1 Cyano 1 Vanillylethyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Despite their utility, no specific data from these calculations for "(-)-N-(1-Cyano-1-vanillylethyl)acetamide" are available.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between these orbitals provides insight into the molecule's stability. A smaller gap generally suggests higher reactivity.

Unfortunately, no studies have been found that report the HOMO-LUMO gap for "this compound". Therefore, no data on its kinetic stability and reactivity from this perspective can be provided.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the regions of positive, negative, and neutral electrostatic potential.

A search of the literature did not yield any studies that have generated or analyzed an MEP map for "this compound". As a result, a visual and quantitative understanding of its reactive sites based on charge distribution is not available.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

There are no published studies that provide theoretically predicted NMR or IR spectra for "this compound". Such data would be instrumental in complementing experimental spectroscopic analysis.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is particularly useful for studying how a ligand might interact with a biological receptor.

Binding Pose Prediction and Stability Analysis

Predicting the preferred orientation (binding pose) of a ligand within a receptor's binding site and analyzing its stability are key components of drug discovery and design. These simulations can help to understand the nature and strength of intermolecular interactions.

No molecular dynamics studies predicting the binding pose or analyzing the stability of "this compound" with any biological receptor have been found in the scientific literature.

Conformational Ensembles and Flexibility in Biological Environments

Understanding the conformational flexibility of a molecule is essential, as its shape can change within a biological environment, which can impact its ability to bind to a receptor. MD simulations can explore the different conformations a molecule can adopt.

There is no available research that has investigated the conformational ensembles and flexibility of "this compound" in a simulated biological environment.

Molecular Docking Studies and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening, often employing docking, is a powerful method for identifying potential drug candidates from large libraries of small molecules.

Virtual screening campaigns often start with a large database of compounds that are filtered based on various physicochemical properties and then docked into a target protein. researchgate.netnih.govcapes.gov.br The top-scoring compounds are then selected for further experimental validation. Methodologies like high-throughput virtual screening (HTVS) are employed to screen large libraries efficiently. nih.gov Tools such as AutoDock Vina are frequently used for performing molecular docking and virtual screening. youtube.com

Table 1: Methodologies in Molecular Docking and Virtual Screening of Related Compounds

| Methodology | Application in Related Compound Studies | Key Features |

| High-Throughput Virtual Screening (HTVS) | Identification of potential inhibitors from large compound libraries for various protein targets. nih.govnih.gov | Rapid screening of extensive databases. |

| Structure-Based Virtual Screening | Used to screen phytochemical databases against specific viral protein targets like those in COVID-19. nih.gov | Relies on the 3D structure of the target protein. |

| Ligand-Based Virtual Screening | Employed to identify novel antagonists for receptors like TRPV4 based on known active compounds. nih.gov | Uses the pharmacophoric features of known ligands. |

| Molecular Docking (e.g., AutoDock Vina) | To predict the binding modes and affinities of vanillin (B372448) and acetamide (B32628) derivatives with biological targets. nih.govbiointerfaceresearch.comyoutube.com | Calculates the free energy of binding. |

| Covalent Docking | Utilized in virtual screening to identify compounds that form covalent bonds with the target protein. researchgate.net | Specific for identifying covalent inhibitors. |

Analysis of Non-Covalent Interactions and Intermolecular Forces

The stability of ligand-protein complexes is governed by various non-covalent interactions. Understanding these forces is crucial for rational drug design.

Hydrogen bonds are a critical type of intermolecular force involving a hydrogen atom and a highly electronegative atom like oxygen, nitrogen, or fluorine. youtube.comyoutube.com In molecules containing a vanillyl group, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are potential hydrogen bond donors and acceptors. The acetamide group also contains a nitrogen-hydrogen bond and a carbonyl oxygen, which can participate in hydrogen bonding. libretexts.org

In related acetamide derivatives, N-H···O hydrogen bonds are observed to link molecules into chains. biointerfaceresearch.com For organic molecules with N-H groups, hydrogen bonding occurs in a manner similar to ammonia (B1221849). libretexts.org The presence of these functional groups in this compound strongly suggests its capability to form extensive hydrogen bonding networks with biological targets. These interactions are vital for the stability of protein-ligand complexes. nih.gov

π-stacking is a non-covalent interaction that occurs between aromatic rings. nih.gov The vanillyl group of this compound contains a benzene (B151609) ring, making it capable of participating in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. nih.gov These interactions play a significant role in stabilizing molecular structures and transition states. nih.govnih.gov

Studies on vanillin derivatives have shown that π-stacking interactions can be crucial for the arrangement of molecules in crystal lattices. nih.gov The geometry of these interactions can be parallel-displaced or T-shaped (edge-to-face). wikipedia.org The nitrile group (-C≡N) in this compound can also participate in π-system interactions.

Charge transfer is a phenomenon where a fraction of an electronic charge is transferred between molecular entities. In the context of drug-receptor interactions, charge transfer can contribute to the binding affinity. The vanillyl group, being electron-rich, can act as an electron donor in charge-transfer complexes with suitable electron-acceptor groups in a biological target. osti.gov

Computational studies on related organic donor-acceptor complexes have utilized techniques like Density Functional Theory (DFT) to analyze charge transfer. osti.gov The interaction between electron-rich and electron-poor aromatic systems can lead to the formation of stable charge-transfer complexes, which is a key principle in supramolecular chemistry. wikipedia.org The electronic properties of the vanillyl and cyano-acetamide moieties in this compound suggest the potential for such charge transfer interactions within a protein binding pocket.

Chemical Biology and Biochemical Applications of N 1 Cyano 1 Vanillylethyl Acetamide

Utilization as a Chemical Probe for TRPV1 Channel Research

There is no publicly available research detailing the use of "(-)-N-(1-Cyano-1-vanillylethyl)acetamide" as a chemical probe for studying the TRPV1 channel.

Investigation of Downstream Biological Processes and Signaling Cascades in Cellular Models

Information regarding the investigation of downstream biological processes and signaling cascades in cellular models following the application of "this compound" is not available in published scientific literature.

Development of Fluorescent or Affinity Probes for Target Engagement Studies

There is no documented research on the development of fluorescent or affinity probes derived from "this compound" for the purpose of target engagement studies with the TRPV1 channel.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of "(-)-N-(1-Cyano-1-vanillylethyl)acetamide". Given the compound's polarity, arising from the phenolic hydroxyl, acetamido, and cyano groups, reversed-phase HPLC is the most probable method for purity assessment.

For the crucial task of separating the (-) enantiomer from its (+) counterpart, chiral HPLC is required. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are widely and successfully used for the resolution of a broad range of chiral compounds, including those with structural similarities to the target molecule. The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are all possible with the functional groups present in "this compound". The vanillyl moiety, in particular, can engage in π-π interactions with the aromatic components of the CSP.

Gas Chromatography (GC) may be less suitable for the direct analysis of this compound due to its relatively high molecular weight and polarity, which could necessitate derivatization to increase volatility and thermal stability. However, if derivatized, GC could also be employed for purity analysis.

Table 1: Predicted HPLC Parameters for Purity and Enantiomeric Separation

| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Separation (Chiral) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Isopropanol or Hexane/Ethanol with a polar modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV (around 280 nm due to the vanillyl group) | UV (around 280 nm) or Circular Dichroism (CD) |

| Expected Outcome | A single major peak indicating high purity. | Baseline resolution of the two enantiomers. |

Mass Spectrometry for Structural Confirmation and Molecular Fragment Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of "this compound". Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 249.1234, corresponding to the molecular formula C₁₃H₁₇N₂O₃⁺.

Tandem mass spectrometry (MS/MS) would provide detailed structural information through the analysis of fragmentation patterns. The fragmentation would likely occur at the more labile bonds of the molecule. Key predicted fragmentation pathways include the loss of the acetamide (B32628) group, cleavage of the bond between the quaternary carbon and the vanillyl group, and fragmentation within the vanillyl moiety itself.

Table 2: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

|---|---|---|

| 249.12 | 192.08 | Loss of acetamide (CH₃CONH₂) |

| 249.12 | 151.07 | Cleavage yielding the vanillyl cation (C₈H₉O₂) |

| 249.12 | 136.05 | Loss of the vanillyl radical |

| 151.07 | 136.05 | Loss of a methyl group (CH₃) from the vanillyl cation |

| 151.07 | 123.04 | Loss of carbon monoxide (CO) from the vanillyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of "this compound". Both ¹H and ¹³C NMR would provide a wealth of information, confirming the presence of all functional groups and their connectivity.

In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the vanillyl group are expected in the range of 6.7-7.0 ppm. The methoxy (B1213986) group protons would appear as a singlet around 3.9 ppm, and the phenolic hydroxyl proton would give a broad singlet. The protons of the ethyl group attached to the chiral center and the methyl protons of the acetamide group would also show distinct signals.

The ¹³C NMR spectrum would show distinct resonances for all 13 carbon atoms in the molecule. The aromatic carbons, the carbonyl carbon of the acetamide group, the cyano carbon, and the carbons of the methoxy and alkyl groups would all appear at their characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH (vanillyl) | ~6.7-7.0 (m, 3H) | ~110-125 |

| Phenolic OH | ~5.5-6.0 (br s, 1H) | - |

| -OCH₃ | ~3.9 (s, 3H) | ~56 |

| -CH₂- (vanillyl) | ~3.0 (s, 2H) | ~40 |

| -NH- (acetamide) | ~7.5-8.0 (br s, 1H) | - |

| -C(O)CH₃ | ~2.0 (s, 3H) | ~23 |

| Quaternary C | - | ~55 |

| -CH₃ (ethyl) | ~1.6 (s, 3H) | ~25 |

| -C≡N | - | ~120 |

| C=O (acetamide) | - | ~170 |

| Aromatic C-O and C-OH | - | ~145-150 |

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound" and serves as a molecular fingerprint for identification.

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). The C≡N stretch of the nitrile group will also be a prominent feature. The aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the ether and phenol groups, will also be present.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C≡N and C=C bonds, which often give strong Raman signals.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| Phenol O-H | Stretching | ~3300 (broad) | Weak |

| Amide N-H | Stretching | ~3250 | Medium |

| Aromatic C-H | Stretching | ~3050 | Strong |

| Aliphatic C-H | Stretching | ~2950 | Medium |

| Nitrile C≡N | Stretching | ~2240 | Strong |

| Amide C=O (Amide I) | Stretching | ~1650 | Medium |

| Amide N-H bend (Amide II) | Bending | ~1550 | Weak |

| Aromatic C=C | Stretching | ~1600, ~1510 | Strong |

| Ether C-O-C | Asymmetric Stretching | ~1270 | Medium |

Future Perspectives and Emerging Research Avenues for Cyanovanillylethylacetamides

Exploration of Novel Molecular Targets Beyond TRPV1 and Associated Biological Pathways

The therapeutic potential of cyanovanillylethylacetamides may extend far beyond their currently understood interaction with TRPV1. A key area of future research will be the systematic exploration of other molecular targets and the elucidation of the biological pathways they modulate. The structural motifs present in "(-)-N-(1-Cyano-1-vanillylethyl)acetamide," such as the vanillyl group, cyano group, and acetamide (B32628) linkage, offer multiple points of potential interaction with a variety of biological macromolecules.

Drawing parallels from similar natural product-derived compounds, potential alternative targets could include other members of the TRP channel family, ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in key signaling cascades. For instance, the role of related vanilloid structures in modulating inflammation and pain suggests that cyanovanillylethylacetamides could interact with components of the inflammatory cascade, such as cytokines or their receptors. mdpi.com

Future studies will likely employ target deconvolution techniques, such as affinity chromatography and proteomics-based approaches, to identify the binding partners of "this compound" and its derivatives within the cellular environment. Once novel targets are identified, subsequent research will focus on validating these interactions and understanding their downstream functional consequences. This could uncover entirely new mechanisms of action and open up therapeutic possibilities in areas beyond those traditionally associated with TRPV1 modulation, such as neurodegenerative diseases, metabolic disorders, and cancer.

Integration with Advanced High-Throughput Screening and Omics Technologies for Mechanistic Discovery

The convergence of high-throughput screening (HTS) and multi-omics technologies presents a powerful platform for accelerating the discovery and characterization of cyanovanillylethylacetamides. nih.gov HTS allows for the rapid screening of large libraries of chemical compounds to identify those with desired biological activity. nih.govyoutube.comyoutube.com This approach can be adapted to screen for modulators of specific cellular phenotypes or for compounds that interact with novel targets identified through other means.

The integration of HTS with omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, systems-level understanding of a compound's mechanism of action. nih.govresearchgate.net For example, after identifying an active cyanovanillylethylacetamide analog through HTS, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression, providing clues about the affected signaling pathways. Proteomics can identify changes in protein levels and post-translational modifications, while metabolomics can uncover alterations in cellular metabolism.

This multi-pronged approach will be invaluable for:

Identifying on-target and off-target effects: By observing the global molecular changes induced by a compound, researchers can better understand its full spectrum of biological activity.

Elucidating mechanisms of action: Omics data can help to piece together the complex signaling networks modulated by cyanovanillylethylacetamides.

Discovering biomarkers: Changes in the expression of specific genes or proteins, or alterations in metabolic profiles, could serve as biomarkers for a compound's efficacy or for patient stratification in future clinical applications.

Development of Next-Generation Synthetic Strategies for Complex Analogues

The synthesis of novel and structurally complex analogues of "this compound" is crucial for exploring structure-activity relationships (SAR) and optimizing therapeutic properties. Future synthetic efforts will likely focus on developing more efficient, stereoselective, and versatile routes to access a wider range of chemical diversity.

Key areas of development may include:

Asymmetric Catalysis: The development of novel catalytic methods will be essential for the stereocontrolled synthesis of chiral cyanovanillylethylacetamides, allowing for the investigation of the pharmacological importance of stereochemistry.

Late-Stage Functionalization: Techniques that allow for the modification of the core scaffold at a late stage in the synthesis will enable the rapid generation of diverse libraries of analogues for HTS.

Combinatorial Chemistry and Automated Synthesis: Leveraging automated synthesis platforms can significantly accelerate the production of large numbers of distinct analogues, facilitating more comprehensive SAR studies.

By creating a diverse collection of analogues with systematic variations in their chemical structure, researchers can probe the specific molecular features required for interaction with different biological targets and fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.

Applications in Advanced Chemical Tool Development and Fundamental Biological Inquiry

Beyond their direct therapeutic potential, cyanovanillylethylacetamides can be developed into sophisticated chemical probes to investigate fundamental biological processes. nih.govnih.govscispace.comljmu.ac.uk By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure of "this compound," researchers can create powerful tools for:

Target Identification and Validation: Labeled probes can be used in cellular imaging studies to visualize the subcellular localization of their targets and in pull-down assays to isolate and identify binding partners.

Real-time Monitoring of Biological Processes: Fluorescently tagged analogues could enable the real-time tracking of target engagement and the dynamics of signaling pathways within living cells.

Probing Enzyme Activity: Derivatives designed as activity-based probes can be used to profile the activity of specific enzymes in complex biological samples.

The development of such chemical tools will not only advance our understanding of the biology of cyanovanillylethylacetamides but will also provide the broader scientific community with valuable reagents for investigating a range of biological questions. This dual role as both potential therapeutic agents and sophisticated research tools underscores the significant future potential of this class of compounds.

Q & A

Q. What are the recommended synthetic routes for (-)-N-(1-Cyano-1-vanillylethyl)acetamide, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with vanillyl alcohol derivatives. A common approach includes:

Cyanomethylation : Reaction of vanillyl alcohol with acrylonitrile under basic conditions to introduce the cyano group.

Acetylation : Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety.

To ensure enantiomeric purity, chiral chromatography (HPLC with a chiral stationary phase) or enzymatic resolution methods are recommended. Kinetic resolution using lipases has been effective for similar acetamide derivatives .

- Key Considerations :

- Monitor reaction intermediates via TLC or HPLC.

- Use polarimetry or chiral GC/MS to confirm enantiomeric excess (>98% purity is ideal for pharmacological studies).

Q. What analytical techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the vanillyl aromatic protons appear as distinct doublets (δ 6.8–7.2 ppm), while the cyano group shows a singlet at ~δ 2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ expected for C₁₃H₁₆N₂O₃).

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is gold-standard but requires high-purity crystals .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential dust/aerosol formation .

- Toxicity Management : Although full toxicological data may be lacking (common for novel acetamides), assume acute toxicity. Avoid skin contact; wash immediately with soap and water. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Validate compound purity via HPLC (≥95%) and quantify residual solvents (e.g., DMSO) using GC.

- Assay Conditions : Standardize cell viability assays (e.g., MTT assay ) with matched cell lines, serum concentrations, and incubation times.

- Receptor Specificity : Perform competitive binding assays with radiolabeled ligands (e.g., TRPV1 receptors for vanilloid analogs) to confirm target engagement .

Q. What in vitro models are suitable for studying the neuropharmacological effects of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Isolated rat dorsal root ganglion (DRG) neurons for TRP channel modulation studies.

- Immortalized Cell Lines : SH-SY5Y or PC12 cells for neuroprotection/apoptosis assays.

- Functional Assays : Calcium imaging (Fluo-4 AM dye) to quantify ion channel activity, paired with patch-clamp electrophysiology for mechanistic validation .

Q. How can metabolic stability and degradation pathways of this compound be investigated?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Key metabolites (e.g., hydrolyzed acetamide or oxidized vanillyl groups) indicate susceptibility to esterases or CYP450 enzymes.

- Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.